molecular formula C15H13NO2 B12088647 Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-

Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-

Cat. No.: B12088647
M. Wt: 239.27 g/mol
InChI Key: IZKPOGDNFMTRFD-CYBMUJFWSA-N
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Description

Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- is an organic compound with the molecular formula C15H13NO2 This compound features a phenol group attached to a 4,5-dihydro-4-phenyl-2-oxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazoline Ring: This can be achieved by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions to form the oxazoline ring.

    Phenol Attachment: The phenol group can be introduced through a substitution reaction, where the oxazoline intermediate reacts with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxazoline ring to an oxazolidine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products

    Oxidation: Quinones, carboxylic acids

    Reduction: Oxazolidines

    Substitution: Nitro, sulfonyl, or halogenated phenol derivatives

Scientific Research Applications

Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, while the oxazoline ring can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]- can be compared with other similar compounds such as:

    Phenol, 2-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-: The enantiomer of the compound, which may have different biological activities due to stereochemistry.

    Phenol, 2-[(4S)-4,5-dihydro-4-methyl-2-oxazolyl]-: A similar compound with a methyl group instead of a phenyl group, which can affect its chemical reactivity and biological properties.

    Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]-: A compound with a thiazole ring instead of an oxazoline ring, which can lead to different chemical and biological behaviors.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol

InChI

InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2/t13-/m1/s1

InChI Key

IZKPOGDNFMTRFD-CYBMUJFWSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

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